7-Chloroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloroquinoline-3-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline ring system substituted with a chlorine atom at the 7th position and a carboxamide group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloroquinoline, which can be obtained through various methods such as the Skraup synthesis or the Friedländer synthesis.
Formation of Carboxamide Group: The 7-chloroquinoline is then subjected to a reaction with a suitable amide-forming reagent, such as an amine or ammonia, under appropriate conditions to introduce the carboxamide group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 7-Chloroquinoline-3-amine.
Substitution: Various 7-substituted quinoline-3-carboxamide derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant biological activity, including antitumor and antimicrobial properties.
Medicine: Research has shown its potential as a therapeutic agent for the treatment of cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell cycle regulation and apoptosis.
Pathways Involved: It induces cell cycle arrest and apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins. This leads to the inhibition of cell proliferation and the induction of programmed cell death in cancer cells.
Comparison with Similar Compounds
7-Chloroquinoline-1,2,3-triazoyl carboxamides: These compounds also exhibit antitumor properties and induce cell cycle arrest and apoptosis.
Quinoline-3-carboxamide derivatives: These derivatives share similar structural features and biological activities.
Uniqueness: 7-Chloroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively induce apoptosis in cancer cells while exhibiting minimal effects on normal cells makes it a promising candidate for further development as an anticancer agent.
Properties
CAS No. |
1296950-49-6 |
---|---|
Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
7-chloroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-8-2-1-6-3-7(10(12)14)5-13-9(6)4-8/h1-5H,(H2,12,14) |
InChI Key |
FGQHOHVSOBCKLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.